Product packaging for Serratine(Cat. No.:CAS No. 15252-93-4)

Serratine

Cat. No.: B1206857
CAS No.: 15252-93-4
M. Wt: 279.37 g/mol
InChI Key: SWDKDXWGADMDSP-CHUNWDLHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Serratine is a natural alkaloid compound identified in certain plant species within the Lycopodiaceae family, notably Huperzia serrata and Lycopodium serratum . With a molecular formula of C16H25NO3 and a molecular weight of 279.37 g/mol, this compound is an organoheterocyclic compound classified as an azaspirodecane derivative . Its IUPAC name is (1R,4S,6S,8S,9S)-6,8-dihydroxy-6-methyl-13-azatetracyclo[7.7.0.01,13.04,9]hexadecan-2-one, and it is registered under CAS RN 15252-93-4 . This product is provided for research use and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H25NO3 B1206857 Serratine CAS No. 15252-93-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15252-93-4

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

IUPAC Name

(1R,4S,6S,8S,9S)-6,8-dihydroxy-6-methyl-13-azatetracyclo[7.7.0.01,13.04,9]hexadecan-2-one

InChI

InChI=1S/C16H25NO3/c1-14(20)9-11-8-12(18)16-5-3-7-17(16)6-2-4-15(11,16)13(19)10-14/h11,13,19-20H,2-10H2,1H3/t11-,13+,14+,15-,16+/m1/s1

InChI Key

SWDKDXWGADMDSP-CHUNWDLHSA-N

SMILES

CC1(CC2CC(=O)C34C2(CCCN3CCC4)C(C1)O)O

Isomeric SMILES

C[C@@]1(C[C@H]2CC(=O)[C@@]34[C@@]2(CCCN3CCC4)[C@H](C1)O)O

Canonical SMILES

CC1(CC2CC(=O)C34C2(CCCN3CCC4)C(C1)O)O

Origin of Product

United States

Origin, Isolation, and Taxonomic Associations of Serratine

Natural Sources and Ecological Distribution of Serratine-Producing Organisms

This compound is an alkaloid predominantly found in species belonging to the Lycopodiaceae family, particularly in Lycopodium serratum wikidata.orgnih.govpsu.eduresearchgate.netjst.go.jp. This plant is also widely known by its synonym, Huperzia serrata, and is commonly referred to as toothed clubmoss or firmoss wikipedia.orgkew.org. Beyond Lycopodium serratum, other Huperzia species, such as Huperzia miyoshiana, have also been reported as sources of this compound nih.gov.

The ecological distribution of Huperzia serrata (syn. Lycopodium serratum) spans across eastern Asia, including regions like China, Tibet, Japan, the Korean peninsula, and the Russian Far East. It is also found in the main islands of Hawaii, with the exception of Maui wikipedia.org. These clubmosses are characterized by their low, evergreen, and moss-like appearance, often featuring club-shaped strobili at the tips of their branches psu.edu.

It is important to note a distinction regarding compounds with similar names. While this compound is an alkaloid from plants, the bacterium Serratia marcescens is known to produce a chemically distinct metabolite named "Serratin" researchgate.net. Serratia marcescens is a Gram-negative, rod-shaped bacterium with a broad ecological distribution, inhabiting diverse environments such as soil, water, air, and plant surfaces researchgate.netfrontiersin.org. It is frequently encountered in damp conditions, manifesting as a pink or orange discoloration in bathrooms, and can also be found in dirt and the subgingival biofilm of teeth wikipedia.org. This saprophytic bacterium can also be isolated from polluted ponds and foods rich in starch researchgate.netdsmz.de.

Table 1: Organisms and Associated Compounds

OrganismCompound ProducedPubChem CID (for compound)
Lycopodium serratumThis compound442500 wikidata.orgnih.govmetabolomicsworkbench.org
(Huperzia serrata)
Huperzia miyoshianaThis compound442500 nih.gov
Serratia marcescensSerratin5398649 lipidmaps.org

Methodological Advances in the Isolation and Purification of this compound from Complex Biological Matrices

The isolation and purification of natural products like this compound from complex biological matrices, such as plant material, typically involve a series of advanced methodological steps. Given that this compound is an alkaloid, its isolation often leverages its acid-base properties masterorganicchemistry.com.

General approaches for natural product extraction from biological matrices include:

Solvent Extraction: This initial step often involves preparing crude extracts from the biological source. For alkaloids, this can involve modifying the pH to convert the alkaloid into a salt, increasing its water solubility for separation from other organic compounds. Subsequent pH adjustment can then precipitate the alkaloid for further purification masterorganicchemistry.com.

Chromatographic Techniques: These are pivotal for separating and purifying compounds from complex mixtures. Common methods include:

Column Chromatography: This technique is frequently employed for initial purification steps, separating compounds based on their differential adsorption to a stationary phase researchgate.netmasterorganicchemistry.com.

High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and is widely used for the final purification and quantitative analysis of natural products masterorganicchemistry.comijisrt.com.

Gas Chromatography (GC): While often used for volatile compounds, GC can also be applied in certain purification schemes masterorganicchemistry.com.

Other Purification Methods:

Crystallization: This method is used to obtain highly pure compounds by forming crystals from a saturated solution masterorganicchemistry.com.

Distillation: Primarily used for compounds with different boiling points, though less common for complex alkaloids masterorganicchemistry.com.

Solid-Phase Extraction (SPE): A versatile technique for sample cleanup, enrichment, and isolation of analytes from biological matrices, involving selective retention on a solid sorbent material ijisrt.comnih.govmdpi.com.

Liquid-Liquid Extraction (LLE): Relies on the partitioning of analytes between two immiscible liquid phases and is effective for extracting analytes with varying polarities ijisrt.comnih.gov.

Protein Precipitation: Used to remove proteins from the matrix, which can interfere with subsequent analytical steps nih.govgerstelus.com.

Solid-Phase Microextraction (SPME): Involves the extraction of analytes directly onto a coated fiber ijisrt.commdpi.com.

Centrifugation and Dialysis: These methods can be used for separating components based on density or size differences, respectively, and are often part of purification protocols for biological extracts mdpi.combiolscigroup.usnih.gov.

While specific detailed protocols for this compound isolation were not extensively detailed in the provided findings, the general principles of natural product chemistry, particularly those for alkaloids, guide its extraction and purification from plant sources. For instance, "serratin" from Serratia marcescens has been isolated using chloroform (B151607) extraction followed by column chromatography researchgate.net.

Taxonomic and Phylogenetic Relationship of this compound-Producing Species (e.g., Serratia marcescens, Lycopodium serratum)

This compound is primarily associated with the plant genus Lycopodium (now often classified under Huperzia), while the bacterium Serratia marcescens produces a distinct compound known as Serratin. These two organisms belong to vastly different kingdoms, highlighting the independent evolutionary pathways that can lead to the biosynthesis of compounds with similar names but distinct chemical structures.

Taxonomic Classification of Lycopodium serratum (Syn. Huperzia serrata) :

Kingdom: Plantae wikipedia.orgkew.orgtropicos.orggbif.org

Clade: Tracheophytes wikipedia.org

Clade: Lycophytes wikipedia.org

Class: Lycopodiopsida wikipedia.orgtropicos.org

Order: Lycopodiales wikipedia.orgtropicos.org

Family: Lycopodiaceae wikipedia.orgkew.orgtropicos.orggbif.org

Genus: Huperzia (Syn. Lycopodium) wikipedia.orgkew.orgtropicos.orggbif.org

Species: Huperzia serrata (Syn. Lycopodium serratum) wikipedia.orgkew.orgtropicos.org

Lycopodium serratum is a type of clubmoss or firmoss, representing some of the oldest extant terrestrial vascular plants psu.eduwikipedia.org. The taxonomy within the Lycopodium sensu lato group has undergone revisions, with Lycopodium serratum often being synonymized with Huperzia serrata wikipedia.orgkew.org.

Taxonomic Classification of Serratia marcescens :

Domain: Bacteria wikipedia.orgdsmz.devetbact.orgeppo.int

Phylum: Pseudomonadota wikipedia.orgdsmz.devetbact.orgeppo.int

Class: Gammaproteobacteria wikipedia.orgdsmz.devetbact.orgeppo.int

Order: Enterobacterales wikipedia.orgdsmz.devetbact.orgeppo.int

Family: Yersiniaceae wikipedia.orgdsmz.devetbact.orgeppo.int

Genus: Serratia wikipedia.orgdsmz.devetbact.orgeppo.int

Species: Serratia marcescens wikipedia.orgdsmz.devetbact.orgeppo.int

Serratia marcescens is a rod-shaped, Gram-negative bacterium, first discovered in 1819 wikipedia.org. It is a facultative anaerobe and is commonly found in various environmental niches wikipedia.org.

Phylogenetic Relationship: There is no direct phylogenetic relationship between Lycopodium serratum (a plant) and Serratia marcescens (a bacterium) in terms of their shared ability to produce compounds with similar names. They belong to entirely different domains of life (Eukaryota and Bacteria, respectively). The presence of "this compound" in plants and "Serratin" in bacteria represents a case of convergent evolution in naming, where structurally distinct compounds happen to bear similar nomenclature. The primary focus of this article, "this compound," is firmly established as an alkaloid of plant origin.

Compound Names and PubChem CIDs

Biosynthetic Pathways and Genetic Regulation of Serratine Production

Proposed Biosynthetic Precursors and Enzymatic Cascade for Serratine Formation

The biosynthesis of Lycopodium alkaloids is generally understood to initiate from the amino acid L-lysine (PubChem CID: 5962). Feeding experiments have demonstrated that L-lysine serves as a fundamental precursor for alkaloids like lycopodine, and by extension, other Lycopodium alkaloids such as this compound bmrb.ioepa.govwikidata.orgukscip.comwikidata.org.

The proposed initial steps involve:

Decarboxylation of L-lysine: L-lysine undergoes decarboxylation to form cadaverine (B124047) (PubChem CID: 273) wikipedia.orgukscip.comslideshare.net.

Oxidation to 1-piperideine (B1218934): Cadaverine is subsequently oxidized, leading to the formation of 1-piperideine (PubChem CID: 68161), a cyclic imine precursor wikipedia.orgukscip.comslideshare.net.

Further along the pathway, a 16-carbon scaffold is generated. Labeling studies have confirmed that pelletierine (B1199966) (PubChem CID: 92987), an 8-carbon unit, is incorporated into one half of this scaffold wikipedia.orgbmrb.ioepa.govukscip.com. The precursor for the other 8-carbon half, likely 4-(2-piperidyl)acetoacetate (4PAA) or a structurally similar compound, has been strongly suggested by isotope labeling but its precise identity and enzymatic formation remain areas of ongoing research wikipedia.orgukscip.com. These two units are then thought to couple, forming the foundational polycyclic skeleton characteristic of Lycopodium alkaloids wikipedia.orgukscip.com. Subsequent oxidative and tailoring steps lead to the diverse array of Lycopodium alkaloids, including the complex structure of this compound wikipedia.orgukscip.com.

Identification and Functional Characterization of Key Biosynthetic Enzymes

Research into the biosynthesis of Lycopodium alkaloids in Huperzia serrata has identified several candidate enzyme classes crucial for the formation and modification of these compounds:

Lysine (B10760008) Decarboxylase (LDC): Enzymes with LDC activity are proposed to catalyze the initial decarboxylation of L-lysine to cadaverine. LDC-like proteins have been identified in transcriptome analyses of Huperzia serrata wikipedia.orgukscip.comfishersci.se.

Cadaverine Oxidase (CAO): CAO enzymes are implicated in the oxidative deamination of cadaverine to 5-aminopentanal, which then spontaneously cyclizes to 1-piperideine. CAO enzymes have been biochemically characterized in Lycopodiaceae and their genes identified in H. serrata transcriptomes wikipedia.orgfishersci.sesynhet.comnih.govnih.gov.

Polyketide Synthases (PKS): These enzymes are considered responsible for the biosynthesis of the polyketide-derived precursors that couple with the piperidine (B6355638) unit. PKS genes have been identified as candidate enzymes in H. serrata transcripts ukscip.comfishersci.se.

Cytochrome P450 (CYP450) Enzymes: A large number of CYP450 genes have been identified in H. serrata. These enzymes are crucial for the diverse oxidative modifications and tailoring steps that transform the core alkaloid scaffold into specific Lycopodium alkaloids like this compound fishersci.sesynhet.comnih.govnih.govnih.gov.

Neofunctionalized α-Carbonic Anhydrases (CAHs): A novel class of enzymes, CAHs, has been discovered to be involved in a cryptic biosynthetic route to a key bicyclic precursor of Lycopodium alkaloids, suggesting a broader role for these enzymes in specialized metabolism advancedchemtech.com.

These enzymes collectively mediate the complex cascade of reactions, from initial amino acid precursors to the final polycyclic alkaloid structures.

Genetic Clusters and Transcriptional Regulation Governing this compound Biosynthesis

The genes encoding the enzymes involved in Lycopodium alkaloid biosynthesis, including those leading to this compound, are often organized into genetic clusters and are subject to sophisticated transcriptional regulation.

Transcriptome analyses of Huperzia serrata have provided insights into the genetic basis of Lycopodium alkaloid production. Studies have identified critical enzyme genes (such as LDC, CAO, and CYP450) and transcription factors (TFs) related to the biosynthesis of huperzine A (PubChem CID: 854026), a prominent Lycopodium alkaloid from the same plant fishersci.sesynhet.comnih.govnih.gov. This suggests a shared or overlapping regulatory framework for related alkaloids like this compound.

Key aspects of genetic regulation include:

Transcriptional Coregulation: Developmentally controlled sets of biosynthetic genes, termed regulons, have been identified for Lycopodium alkaloids, indicating precise transcriptional coregulation of biosynthetic steps ukscip.com.

Transcription Factors (TFs): The expression of genes responsible for secondary metabolite biosynthesis in plants, including alkaloids, is regulated by specific transcription factors such as WRKY, MYB, AP2/ERF, bZIP, bHLH, and NAC, often in response to biotic and abiotic stress conditions nih.govalfa-chemistry.com. These TFs interact with promoter regions of target genes, modulating the initiation of mRNA synthesis nih.gov.

The limited molecular data on the H. serrata genome still presents a challenge in fully understanding the complex genetic background and the precise relationship between specific gene expression and the biosynthesis of individual alkaloids like this compound nih.govnih.gov.

Biotechnological Strategies for Enhanced this compound Bioproduction through Metabolic Engineering

Given the complex nature of Lycopodium alkaloid biosynthesis and the often low yield from natural sources, biotechnological strategies, particularly metabolic engineering, offer promising avenues for enhanced production of compounds like this compound nih.govfishersci.dkwikipedia.org.

Metabolic engineering aims to alter the biosynthetic pathways within host organisms (e.g., plant cell cultures, tissue cultures, or intact plants) to increase the yield of desired metabolites. Common strategies employed for alkaloid enhancement include:

Overexpression of Rate-Limiting Enzymes: Identifying and overexpressing enzymes that catalyze rate-limiting steps in the biosynthetic pathway can redirect metabolic flux towards the target compound fishersci.dkwikipedia.org.

Genetic Manipulation of In Vitro Cultures: Techniques involving genetic manipulation of plant cell or tissue cultures, followed by screening and selection for high-producing cell lines, can lead to improved yields fishersci.dk.

Elicitation: The application of biotic and abiotic elicitors in culture systems can stimulate the accumulation of secondary metabolites alfa-chemistry.comfishersci.dk.

While metabolic engineering holds significant potential, challenges remain. The complexity of plant metabolism can sometimes lead to modest improvements or unpredictable results, and adverse morphological effects may accompany efforts to significantly alter metabolic pathways in highly organized plant cells and tissues wikipedia.org. Despite these challenges, ongoing research into the genetic components of Lycopodium alkaloid biosynthesis continues to lay the groundwork for establishing platforms for manufacturing high-value compounds like this compound through advanced metabolic engineering approaches fishersci.se.

Chemical Synthesis and Rational Design of Serratine Analogues

Total Synthesis Strategies for Complex Serratine Architectures

The total synthesis of this compound and related Lycopodium alkaloids often involves sophisticated methodologies to construct their characteristic polycyclic frameworks. One notable approach to the (±)-Serratine skeleton, along with (±)-lycoposerramine T and (±)-lycopoclavamine B, has been achieved through an efficient Diels-Alder reaction of an α-alkynylcyclopentenone. This reaction effectively constructs the functionalized octahydroindane skeleton, a key structural motif in these natural products. researchgate.netacs.org Subsequent stereoselective introduction of a tertiary hydroxyl group further elaborates the structure. researchgate.net

Another unified strategy for the total synthesis of Lycopodium alkaloids, including (−)-8-deoxyserratinine, (+)-fawcettimine, and (+)-lycoflexine, has been developed, featuring a highly efficient Helquist annulation. This annulation reaction is crucial for assembling the cis-fused 6/5 bicyclic system. acs.orgscispace.com The construction of the aza nine-membered ring system, a common tricyclic skeleton, is often achieved through a double N-alkylation strategy. acs.orgscispace.com

Key strategies and reactions employed in the total synthesis of this compound and its analogues are summarized in the table below:

Table 1: Key Total Synthesis Strategies for this compound and Analogues

Strategy/Key ReactionTarget AlkaloidsKey FeaturesReferences
Diels-Alder Reaction(±)-Serratine, (±)-Lycoposerramine T, (±)-Lycopoclavamine BConstruction of functionalized octahydroindane skeleton from α-alkynylcyclopentenone. researchgate.netacs.org
Helquist Annulation(−)-8-Deoxyserratinine, (+)-Fawcettimine, (+)-LycoflexineAssembly of cis-fused 6/5 bicycle; double N-alkylation for aza nine-membered ring. acs.orgscispace.com
Redox-Divergent Synthesis(−)-Serratine, (−)-Serratanidine, (−)-8-Deoxyserratinine, (+)-Fawcettimine, (−)-Lycopoclavamine A, (−)-Lycopoclavamine BStereoselective Diels-Alder followed by redox-controlled elaboration. lookchem.comnih.gov

Stereochemical Control and Asymmetric Synthesis Approaches

Achieving precise stereochemical control is paramount in the synthesis of complex natural products like this compound, which possess multiple chiral centers. Asymmetric synthesis approaches are critical to obtain the desired enantiomers. For instance, the successful synthesis of serratinine-type alkaloids has employed asymmetric Shi epoxidation, followed by post-treatment of the resulting β-epoxide to achieve the correct stereochemistry. researchgate.net

Stereoselective Diels-Alder reactions are frequently utilized to establish key stereocenters early in the synthesis of Lycopodium alkaloids, including this compound. nih.gov The control of stereochemistry can also involve the strategic introduction of chiral centers through various methods, such as asymmetric hydrovinylation, which is broadly applicable for installing exocyclic chiral centers in related diterpenes like serrulatanes. nih.gov While this specific method is for serrulatanes, it highlights the general importance of asymmetric methods for complex natural products.

The design and use of chiral auxiliaries are indispensable tools in stereoselective synthesis, allowing researchers to control the stereochemistry of reactions. numberanalytics.comnumberanalytics.com Although specific details on chiral auxiliaries directly applied to this compound's synthesis are not extensively detailed in the provided snippets, their general role in controlling stereochemistry in complex natural product synthesis, particularly for molecules with multiple contiguous stereocenters, is well-established. For example, the synthesis of (−)-serratinine from commercially available compounds requires careful consideration of chemo- and regio-selectivities and functional group tolerance, underscoring the need for precise stereocontrol. u-tokyo.ac.jp

Semi-Synthetic Modifications and Derivatization Methodologies

For highly complex natural products like this compound, direct semi-synthetic modifications from the isolated natural product are less common than total synthesis, which provides greater flexibility for structural variations. Derivatization methodologies for this compound typically involve the synthesis of analogues where modifications are introduced during the construction of the molecule's framework. This allows for the precise placement of different functional groups or structural alterations.

While the provided search results discuss "serratin" (a compound from Serratia marcescens) and its structural reassignment, which involved its synthesis from amino acid precursors researchgate.netacs.org, this refers to a different compound than the Lycopodium alkaloid this compound. Information directly detailing semi-synthetic modifications of the Lycopodium alkaloid this compound from its natural source is not prominently featured in the provided search results. Instead, the focus for achieving structural diversity in this compound-related compounds appears to be through the design and execution of total synthesis routes that allow for the incorporation of desired modifications at various stages. For example, the divergent synthetic strategies mentioned in Section 4.1 inherently involve the creation of different derivatives by varying reaction pathways or introducing different functional groups during the synthesis.

Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies

The design and synthesis of analogues are crucial for understanding the structure-activity relationship (SAR) of natural products like this compound. SAR studies aim to identify the specific chemical groups responsible for a compound's biological activity, enabling the modification of its potency or effect. wikipedia.org For this compound and its related Lycopodium alkaloids, the synthesis of various analogues allows researchers to probe how changes in the number, position, or stereochemistry of hydroxyl groups or other functionalities influence their properties.

The synthesis of this compound analogues for SAR studies often involves:

Systematic modification of hydroxyl groups: Varying the presence or stereochemistry of hydroxyl groups, particularly at positions like C-13, to understand their role in activity. lookchem.com

Alterations to the polycyclic core: Introducing subtle changes to the ring systems or the nitrogen atom's environment to explore their effect on binding or activity.

Introduction of new substituents: Adding different functional groups to various positions on the molecule to identify key pharmacophores.

For instance, studies on nuciferine (B1677029) derivatives, which mention "this compound" in the context of substituted benzyl (B1604629) derivatives, suggest that such modifications are explored to understand their impact on activity, although the direct link to the Lycopodium alkaloid this compound requires careful contextualization. google.com The broader field of SAR studies in medicinal chemistry involves the chemical synthesis of new chemical groups into a compound and testing these modifications for their biological effects. wikipedia.org This principle applies to the design of this compound analogues, where synthetic accessibility to diverse structural variations is key to comprehensive SAR analysis.

Molecular and Cellular Mechanisms of Serratine Action

Identification of Specific Molecular Targets and Binding Interactions

Serratine has been identified as a molecular target for acetylcholinesterase (AChE). Studies have shown that this compound exhibits a dose-dependent and long-lasting inhibitory effect on AChE bidd.group. While the precise amino acid residues or specific binding pockets involved in the interaction of this compound with AChE are not detailed in the provided search results, its inhibitory activity suggests a direct interaction with the enzyme's active site or an allosteric site that modulates its function. In silico molecular docking studies have also indicated a potential affinity of this compound for AChE nih.gov.

Elucidation of Intracellular Signaling Pathways Modulated by this compound

The primary intracellular signaling pathway modulated by this compound, based on current findings, is directly linked to its inhibitory action on acetylcholinesterase. Acetylcholinesterase is responsible for the hydrolysis of acetylcholine (B1216132), a crucial neurotransmitter. By inhibiting AChE, this compound would lead to an increase in acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This modulation of cholinergic signaling pathways is significant, as acetylcholine plays vital roles in various physiological processes, including learning and memory. No other specific intracellular signaling pathways directly modulated by this compound, beyond the immediate consequences of AChE inhibition, are detailed in the available literature.

Enzymatic Inhibition/Activation Profiles and Receptor Ligand Interactions

This compound demonstrates a notable enzymatic inhibition profile, specifically targeting acetylcholinesterase (AChE). In vitro assays have determined its inhibitory concentration 50% (IC50) against AChE to be 0.33 µM bidd.group. This potency is comparable to tacrine (B349632) (IC50 = 0.22 µM) and notably more potent than galanthamine (B1674398) (IC50 = 3.2 µM), both of which are known acetylcholinesterase inhibitors bidd.group. Furthermore, this compound exhibits selectivity, showing inactivity against butyrylcholinesterase (BChE) in in vitro assays, thus acting as a selective AChE inhibitor bidd.group.

The following table summarizes the comparative inhibitory activities:

CompoundTarget EnzymeIC50 (µM)Selectivity
This compoundAcetylcholinesterase (AChE)0.33Selective
GalanthamineAcetylcholinesterase (AChE)3.2
TacrineAcetylcholinesterase (AChE)0.22
This compoundButyrylcholinesterase (BChE)InactiveSelective

Beyond its enzymatic inhibition of AChE, specific receptor-ligand interactions of this compound with other cellular receptors are not explicitly detailed in the provided information. Its classification as an alkaloid suggests potential for diverse biological interactions, but current research highlights its role as an enzyme inhibitor.

Cellular Phenotypic Responses and Cytological Effects in vitro

Given its potent and selective inhibition of acetylcholinesterase, the cellular phenotypic responses of this compound in vitro would primarily involve effects related to enhanced cholinergic signaling. While direct detailed studies on specific cellular phenotypic or cytological effects of this compound are not extensively available in the search results, the increase in acetylcholine levels due to AChE inhibition can lead to various downstream cellular responses in cholinergic systems. These could include alterations in neuronal activity, synaptic plasticity, and other cellular processes regulated by acetylcholine. However, explicit cytological observations or comprehensive phenotypic screenings directly attributable to this compound beyond its enzymatic action are not elaborated upon.

Preclinical Research Models for Mechanistic Investigation of Serratine

Application of Advanced In Vitro Cellular Assays for Mechanistic Elucidation

In vitro cellular assays are fundamental in dissecting the molecular mechanisms of Sertraline's action at the cellular level. These assays allow for controlled experiments that can isolate specific cellular processes and signaling pathways.

A variety of cell lines have been utilized to investigate the effects of Sertraline. For instance, in human neuroblastoma cells (SHSY5Y), low concentrations of Sertraline have been shown to induce neurotrophic activity. researchgate.net In contrast, higher concentrations can lead to decreased cell viability. researchgate.net Studies using HepG2 cells have demonstrated that Sertraline can induce apoptosis through both intrinsic and extrinsic caspase-dependent pathways. oup.com Furthermore, research on murine 4T1 breast cancer cells has shown a concentration-dependent inhibition of cell proliferation. mdpi.comresearchgate.net

Mechanistic studies have also focused on Sertraline's impact on cellular signaling. In HepG2 cells, the mitogen-activated protein kinase (MAPK) signaling pathway, specifically the activation of JNK, is involved in Sertraline-induced apoptosis. oup.com Other research has pointed to the downregulation of the mTOR signaling pathway as a consequence of Sertraline treatment. nih.gov The compound has also been shown to induce endoplasmic reticulum stress in hepatic cells.

Beyond its effects on cell viability and signaling, in vitro assays have been instrumental in characterizing Sertraline's primary pharmacological action. Serotonin (B10506) reuptake inhibition assays, for example, are used to determine the potency and selectivity of Sertraline for the serotonin transporter.

Table 1: In Vitro Cellular Assays for Mechanistic Investigation of Sertraline

Assay Type Cell Line Research Focus Key Findings
Cell Viability Assay Murine 4T1 breast cancer cells Anti-proliferative effects Sertraline induced a significant concentration-dependent inhibition of cell proliferation. researchgate.netnih.gov
Apoptosis Assay HepG2 cells Induction of apoptosis Sertraline induces apoptosis via both intrinsic and extrinsic caspase-dependent pathways. oup.com
Signal Transduction Assay HepG2 cells Involvement of MAPK pathway Sertraline-induced apoptosis is mediated by the activation of JNK in the MAPK pathway. oup.com
Neurotrophic Activity Assay Human neuroblastoma (SHSY5Y) cells Neuroprotective and procognitive effects Low concentrations of Sertraline induced potent neurotrophic activity. researchgate.net
Cytotoxicity Assay Human peripheral blood lymphocytes Cytotoxic effects Sertraline may have a cytotoxic effect via oxidative stress. nih.gov

Development and Utilization of Ex Vivo Tissue and Organoid Models in Sertraline Research

Ex vivo tissue and organoid models are increasingly being used to bridge the gap between in vitro cell cultures and in vivo animal models. These three-dimensional models can more accurately recapitulate the complex cellular architecture and microenvironment of native tissues.

While specific studies on Sertraline using ex vivo tissue models are not extensively documented in the provided search results, the use of such models for studying antidepressant effects is an active area of research. For example, ex vivo models could be employed to study the effects of Sertraline on neuroinflammation in brain slices or its impact on the gut-brain axis using intestinal tissue preparations.

Brain organoids, derived from human-induced pluripotent stem cells (hiPSCs), offer a powerful tool to investigate the effects of SSRIs on human neurodevelopment. nih.gov Research has suggested a link between in utero exposure to SSRIs like Sertraline and an increased incidence of developmental abnormalities. nih.gov Brain organoids can be used to model early brain development and assess the impact of Sertraline on neuronal differentiation, migration, and connectivity in a human-relevant context. nih.gov

Given that a significant portion of the body's serotonin is produced in the gut, intestinal organoids are also a relevant model for studying the effects of Sertraline. nyu.edu These models can be used to investigate the impact of Sertraline on serotonin signaling in the gut epithelium and its potential role in modulating mood through the gut-brain axis. nyu.edunews-medical.netpsypost.orgcolumbia.edu

Table 2: Potential Applications of Ex Vivo and Organoid Models in Sertraline Research

Model Type Potential Research Application Mechanistic Question
Brain Slices (Ex Vivo) Investigation of neuroinflammatory responses Does Sertraline modulate microglial activation and cytokine release in a complex tissue environment?
Intestinal Tissue (Ex Vivo) Study of gut-brain axis communication How does Sertraline affect serotonin release and neuronal signaling in the enteric nervous system?
Brain Organoids Modeling of neurodevelopmental effects What are the consequences of Sertraline exposure on neuronal proliferation, differentiation, and network formation in the developing human brain? nih.gov
Intestinal Organoids Elucidation of gut-mediated antidepressant effects Can Sertraline's therapeutic effects be mediated by its action on serotonin signaling within the gut epithelium? nyu.edunews-medical.netpsypost.orgcolumbia.edu

Mechanistic Studies of Sertraline in Defined In Vivo Animal Models (excluding efficacy/safety)

In vivo animal models are indispensable for understanding the systemic effects of Sertraline and its impact on complex physiological processes that cannot be fully replicated in vitro or ex vivo. Rodent models are commonly used to investigate the neurochemical and neuroplastic changes induced by Sertraline.

Studies in rats have shown that Sertraline administration leads to an increase in serotonin levels in various brain regions, including the hippocampus and prefrontal cortex. nih.govfrontiersin.org Interestingly, these studies also revealed that Sertraline can elevate norepinephrine (B1679862) levels in the central nervous system. nih.govfrontiersin.org This suggests that while Sertraline is classified as a selective serotonin reuptake inhibitor, its in vivo effects on neurotransmitter systems may be more complex.

Mechanistic investigations in animal models have also explored the impact of Sertraline on neuroplasticity. For example, chronic treatment with Sertraline has been shown to up-regulate brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal survival and growth. researchgate.net Furthermore, Sertraline has been found to modulate hippocampal plasticity, although the effects can be complex and dependent on the specific experimental conditions. researchgate.netbiorxiv.org

Beyond its effects on neurotransmitter systems and neuroplasticity, in vivo studies have also examined the influence of Sertraline on inflammatory processes. In a rat model of post-traumatic stress disorder, Sertraline was found to attenuate inflammatory markers in the central nervous system. nih.govfrontiersin.orgnih.gov

Table 3: Mechanistic Studies of Sertraline in In Vivo Animal Models

Animal Model Research Focus Key Mechanistic Findings
Rat model of PTSD Neurotransmitter modulation and inflammation Sertraline increased serotonin and norepinephrine levels in the hippocampus and prefrontal cortex, and attenuated inflammatory markers. nih.govfrontiersin.orgnih.gov
Mouse models Neurotransmitter changes Sertraline administration increased levels of serotonin and its metabolite 5-HIAA in the prefrontal cortex and hippocampus of female mice. frontiersin.org
Rat models of depression Neurochemical effects Chronic Sertraline treatment attenuated the hypothermic response to a 5-HT1a receptor agonist, indicating a change in receptor sensitivity. universityofgalway.ie
Wistar albino rats Behavioral and neurochemical changes with chronic use Chronic administration of Sertraline led to a gradual decrease in immobility time in the forced swim test, followed by an increase, suggesting complex long-term adaptations. nih.gov

Systems Biology Approaches to Unravel Complex Biological Responses to Sertraline

Systems biology approaches, which integrate data from multiple "omics" technologies such as transcriptomics, proteomics, and metabolomics, offer a holistic view of the biological responses to Sertraline. These approaches can help to identify novel pathways and networks that are perturbed by the drug.

Transcriptomic studies have been employed to investigate the effects of Sertraline on gene expression. For example, RNA-sequencing analysis of the fungus Trichophyton rubrum treated with Sertraline revealed alterations in the expression of genes involved in maintaining cell wall and plasma membrane stability, energy metabolism, and defense against oxidative stress. mdpi.comnih.govnih.govresearchgate.net While this study was not in a mammalian system, it highlights the power of transcriptomics to uncover the broad cellular impact of Sertraline. In the context of depression, systems biology approaches have been used to identify common genes and pathways associated with the response to SSRIs. nih.gov

Proteomic and metabolomic analyses have also provided insights into the mechanisms of Sertraline action. A pharmacometabolomics study of patients with major depressive disorder treated with Sertraline identified metabolic signatures that correlated with treatment response. nih.govresearchgate.net For instance, good responders to Sertraline had higher pretreatment levels of 5-methoxytryptamine (B125070) and showed distinct changes in the methoxyindole pathway post-treatment. nih.gov These findings suggest that individual differences in metabolic profiles may influence the therapeutic effects of Sertraline.

Integrative analyses combining different omics datasets can provide a more comprehensive understanding of Sertraline's mechanisms. For example, by integrating genetic and transcriptomic data, researchers can identify key regulatory networks that are modulated by Sertraline and contribute to its therapeutic effects.

Table 4: Systems Biology Approaches in Sertraline Research

Approach Model/System Focus of Investigation Key Insights
Transcriptomics (RNA-seq) Trichophyton rubrum Gene expression changes in response to Sertraline Sertraline alters the expression of genes related to cell wall integrity, metabolism, and stress response. mdpi.comnih.govnih.govresearchgate.net
Pharmacometabolomics Human patients with major depressive disorder Metabolic signatures of treatment response Pre-treatment levels of certain metabolites and changes in the methoxyindole pathway are associated with response to Sertraline. nih.govresearchgate.net
Integrative Genetics and Genomics Literature-based analysis of SSRI response and depression Common genes and pathways Identification of overlapping genes and pathways involved in both the response to SSRIs and the pathophysiology of depression. nih.gov
Proteomics and Transcriptomics Adolescents with depression Biomarker discovery Identification of protein and transcriptomic differences, such as in PPP3R1, pointing to the involvement of the calcineurin pathway in depression. frontiersin.org

Advanced Analytical and Bioanalytical Methodologies for Serratine Research

Quantitative and Qualitative Analytical Techniques for Serratine (e.g., advanced chromatography, mass spectrometry)

Advanced chromatographic and mass spectrometric techniques are indispensable for the quantitative and qualitative analysis of chemical compounds, including natural products. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are prominent examples. bmglabtech.comthermofisher.comnih.govstanford.edufrontiersin.orgwikipedia.orgresearchgate.netnottingham.ac.uk

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC is widely used to separate, identify, and quantify compounds in liquid samples. stanford.educhemyx.com It offers high sensitivity, selectivity, and versatility, making it a crucial tool in chemical and pharmaceutical research. chemyx.com UPLC is an advanced form of HPLC that provides faster separations with higher resolution, particularly beneficial for high-throughput analysis. thermofisher.com These techniques separate components based on their interactions with a stationary phase and a mobile phase. thermofisher.comchemyx.commpi-bremen.de

Mass Spectrometry (MS): MS is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, enabling the identification of unknown compounds, quantification of known compounds, and elucidation of molecular structures. bmglabtech.comfrontiersin.orgchemyx.com It is highly sensitive and can detect very small amounts of substances. bmglabtech.com

Coupled Techniques (GC-MS, LC-MS, LC-MS/MS): The hyphenation of chromatography with mass spectrometry creates powerful tools for analyzing complex mixtures. bmglabtech.comwikipedia.org

GC-MS is suitable for volatile compounds, where the gas chromatograph separates components before they enter the mass spectrometer for identification and quantification. bmglabtech.comthermofisher.comwikipedia.org

LC-MS combines liquid chromatography's separation capabilities with MS's mass analysis, making it ideal for large, polar, ionic, thermally unstable, and non-volatile compounds. thermofisher.comstanford.edufrontiersin.orgchemyx.com LC-MS/MS (tandem mass spectrometry) provides even more detailed analysis by fragmenting ions and analyzing their daughter ions, offering enhanced sensitivity and specificity for complex samples. thermofisher.comresearchgate.netnih.gov This technique is particularly useful for accurate quantification, often employing selected reaction monitoring (SRM) with stable-isotope labeled internal standards. nih.gov

While these techniques are broadly applied in natural product chemistry, specific detailed research findings on the direct quantitative or qualitative analysis of the chemical compound this compound using these advanced methods were not extensively detailed in the current literature search. Studies often focus on the constituents of plants like Clerodendrum serratum or Huperzia serrata, which contain various compounds, but not specifically the alkaloid this compound itself with detailed analytical parameters ijpsonline.comresearchgate.netresearchgate.netresearchgate.net.

Bioanalytical Methods for this compound Detection in Biological Systems (e.g., in vitro matrix, non-clinical models)

Bioanalytical methods are critical for identifying and quantifying drugs, metabolites, and biomarkers in biological matrices such as blood, plasma, serum, urine, feces, and tissues. tubitak.gov.trevotec.comresearchgate.netcore.ac.ukpnrjournal.com These methods are essential for pharmacokinetic (PK) and toxicokinetic (TK) evaluations in drug development, supporting both discovery and preclinical studies. evotec.comresearchgate.netcore.ac.ukaaai.org

The most common and preferred technique for bioanalysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity in complex biological samples. tubitak.gov.trresearchgate.netpnrjournal.comnih.gov Bioanalytical method development involves several key steps:

Sample Collection: Obtaining biological samples from clinical or preclinical studies. researchgate.net

Sample Preparation: A crucial step to remove interferences from the matrix and enhance analytical system performance. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. evotec.comresearchgate.netnih.gov

Sample Analysis and Detection: Utilizing LC-MS/MS for separation and quantification. researchgate.net

Method validation, adhering to guidelines from regulatory bodies like the U.S. FDA, ensures the reliability and reproducibility of the analytical results. pnrjournal.comnih.govnih.govstanford.edu Key validation parameters include specificity, linearity, accuracy, precision, limits of quantification (LLOQ, ULOQ), and stability. researchgate.netpnrjournal.com

Despite the general applicability of these methods, specific published research detailing the bioanalytical detection and quantification of the chemical compound this compound in in vitro matrices (e.g., cell cultures, tissue homogenates) or non-clinical models (e.g., animal studies) was not identified in the current search.

Metabolomic and Proteomic Profiling in Response to this compound Exposure

Metabolomic Profiling: Metabolomics involves the comprehensive identification and quantification of small-molecule metabolites within a biological system. nih.govwikipedia.org LC-MS, particularly coupled with high-resolution mass spectrometry (HRMS) like time-of-flight (TOF) or Orbitrap, is a method of choice for global metabolite profiling in biological tissues and biofluids (e.g., blood plasma, serum, urine). nih.govresearchgate.netrsc.orgmdpi.com This approach can reveal systemic metabolic changes in response to various stimuli, including chemical exposure. wikipedia.orgrsc.orgresearchgate.net

Proteomic Profiling: Proteomics focuses on the large-scale study of proteins, including their identification, quantification, and characterization within biological samples. pnrjournal.comnagoya-cu.ac.jp Mass spectrometry-based proteomics, often utilizing nano-liquid chromatography-tandem mass spectrometry (nano-LC-MS/MS), is a powerful tool for analyzing protein profiles in complex biological samples. researchgate.netpnrjournal.comnagoya-cu.ac.jp This can reveal changes in protein expression or modification induced by chemical exposure, providing insights into molecular mechanisms of action. nagoya-cu.ac.jp

While metabolomic and proteomic profiling are established techniques for studying biological responses to chemical exposure, specific studies directly investigating the metabolomic or proteomic changes in response to exposure to the chemical compound this compound were not found in the reviewed literature. Existing research often pertains to the bacterium Serratia marcescens or other compounds from plants like Clerodendrum serratum or Huperzia serrata, rather than the specific chemical compound this compound. pnrjournal.comstanford.edunagoya-cu.ac.jp

High-Throughput Screening and Computational Approaches for Analog Characterization

High-Throughput Screening (HTS): HTS is a rapid and automated method used extensively in drug discovery to test large libraries of chemical or biological compounds against specific biological targets. bmglabtech.comwikipedia.orgevotec.comnih.govnih.gov It employs robotics, liquid handling devices, and sensitive detectors to conduct millions of tests quickly, identifying "hits" or "leads" that show desired activity. bmglabtech.comwikipedia.orgnih.gov HTS accelerates target analysis and can be used to characterize metabolic and pharmacokinetic data for new drugs. nih.gov

Computational Approaches (e.g., QSAR, Molecular Docking): Computational chemistry and bioinformatics play a significant role in drug discovery and the characterization of chemical compounds and their analogs. epa.govaaai.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between a compound's chemical structure and its biological activity. nih.govfrontiersin.orgresearchgate.nettubitak.gov.tr This allows for the prediction of activity for new compounds and guides the design of more potent analogs. nih.govtubitak.gov.tr

Molecular docking is a structure-based computational method that predicts the preferred orientation of a ligand (e.g., this compound or its analog) when bound to a protein target. nih.govfrontiersin.orgtubitak.gov.tr It provides insights into ligand-target interactions at a molecular level, aiding in the identification of new therapeutic agents and the optimization of lead compounds. nih.govfrontiersin.org

These computational tools can reduce the number of compounds that need to be synthesized and tested in vitro, covering a wider chemical space efficiently. They are also used for predicting physicochemical properties, ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles, and for matching molecular analogs. epa.govresearchgate.netaaai.orgresearchgate.net

No specific published studies were found that detail the application of high-throughput screening or computational approaches (such as molecular docking or QSAR) directly to the chemical compound this compound or its specific analogs for characterization or drug discovery purposes in the current literature search.

Future Research Trajectories and Unexplored Avenues in Serratine Studies

Integration of Artificial Intelligence and Machine Learning in Serratine Discovery

The application of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing drug discovery and natural product research, offering powerful tools for accelerating the identification, characterization, and optimization of bioactive compounds. For this compound, these advanced computational approaches represent a significant, yet largely untapped, research trajectory. While direct applications of AI/ML specifically to this compound are not extensively documented, the broader field demonstrates their potential. For instance, computer-based design methods, including statistical modeling, machine learning, and deep learning, are employed to predict peptide sequences, their folding, and properties, as well as to study structure-activity relationships (SAR) on a virtual scale for antimicrobial peptides. unigoa.ac.in Similarly, molecular docking with deep learning software and computational analyses are utilized to investigate molecular interactions and regioselectivity in the glycosylation of polyphenols, principles directly applicable to understanding this compound's interactions and potential modifications. acs.org

Future research could leverage AI/ML to:

Predict Novel this compound Derivatives: Machine learning algorithms could be trained on existing alkaloid structures and their known biological activities to predict novel this compound derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties.

De Novo Design of this compound-like Scaffolds: Generative AI models could explore chemical space to design entirely new molecular scaffolds that mimic key features of this compound's complex structure, potentially leading to compounds with superior therapeutic profiles.

Optimize Synthesis Pathways: AI could analyze vast datasets of chemical reactions and synthetic routes to identify more efficient, sustainable, and cost-effective methods for this compound synthesis or the production of its precursors.

High-Throughput Screening Analysis: Machine learning can analyze data from high-throughput biological screens to identify subtle patterns and correlations, accelerating the discovery of this compound's interactions with various biological targets.

Novel Biosynthetic Pathway Engineering for Diversified this compound Production

This compound's natural origin from Huperzia serrata highlights the importance of its biosynthetic pathway. Lycopodium alkaloids, including this compound, are known to follow similar biosynthetic pathways, with lysine (B10760008) serving as a precursor. mdpi.com The over-exploitation of natural sources for therapeutically valuable Lycopodium alkaloids, such as huperzine A from Huperzia serrata, underscores the critical need for alternative and sustainable production methods. mdpi.com Biosynthetic pathway engineering offers a promising avenue to achieve diversified and scalable production of this compound.

Key areas for future research include:

Elucidating Full Biosynthetic Genes: While the general precursor (lysine) is known, a comprehensive understanding of all genes and enzymes involved in the specific biosynthesis of this compound is crucial. This would involve genomic mining and functional characterization of relevant enzymes from Huperzia serrata.

Heterologous Expression Systems: Engineering microbial hosts (e.g., bacteria, yeast) or plant cell cultures to produce this compound or its advanced intermediates could provide a controlled and scalable supply. This would involve transferring and optimizing the identified biosynthetic gene clusters into these host organisms.

Enzyme Engineering for Diversification: Directed evolution and rational design of key enzymes in the this compound biosynthetic pathway could lead to the production of novel, non-natural this compound analogs with potentially improved biological activities. Biocatalysis, utilizing enzymes for organic synthesis, offers advantages such as high stereoselectivity and reduced waste, making it a powerful tool for API synthesis. acs.org

Metabolic Flux Optimization: Applying systems biology approaches to understand and optimize metabolic flux towards this compound production in engineered organisms or plant cell cultures could significantly enhance yields.

Rational Drug Design Principles for Tailored this compound Derivatives

Rational drug design, which involves the systematic design of compounds based on an understanding of their structure and interaction with biological targets, is a critical approach for developing tailored this compound derivatives. The successful total syntheses of (±)-Serratine provide a foundation for creating diverse analogs. researchgate.net

Future research in this area should focus on:

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are essential to identify key structural motifs within the this compound molecule responsible for its biological activities. This involves synthesizing a series of derivatives with targeted structural modifications and evaluating their biological effects. Such studies can lead to the synthesis of more potent derivatives with enhanced physical and biological properties. escholarship.org

Target Identification and Validation: Identifying the specific biological targets (e.g., enzymes, receptors, ion channels) with which this compound interacts is paramount. Once identified, these targets can guide the design of derivatives with improved binding affinity and specificity.

Computational Modeling and Docking: Utilizing computational tools like molecular docking and molecular dynamics simulations can predict how this compound and its derivatives interact with potential biological targets at an atomic level. This can guide the design of new compounds before their synthesis, optimizing interactions for desired effects. acs.org Rational drug design often involves mimicking natural substrates and screening different functional groups to achieve favorable interactions. semanticscholar.org

Fragment-Based Drug Design (FBDD): Breaking down this compound into smaller, active fragments and then building upon these fragments could lead to novel, simpler, yet potent derivatives.

Exploration of this compound Interactions with Emerging Biological Pathways

While this compound is classified as a Lycopodium alkaloid, and some alkaloids from this genus, notably huperzine A, are known for their acetylcholinesterase (AChE) inhibitory activity and potential in treating neurodegenerative diseases like Alzheimer's, the specific biological pathways and mechanisms of action for this compound itself remain largely unexplored. mdpi.comraftpubs.comnih.govpsu.edu This presents a significant opportunity for future investigation.

Potential areas for exploration include:

Neurodegenerative Pathways Beyond AChE Inhibition: Given the neuroprotective and memory-enhancing properties observed in other Lycopodium alkaloids, this compound could be investigated for its effects on other pathways implicated in neurodegenerative disorders. For example, annotinolides A and B, also Lycopodium alkaloids, have shown inhibition of beta-amyloid protein aggregation, a key process in Alzheimer's disease pathogenesis. escholarship.org

Anti-inflammatory and Antioxidant Activities: Many natural products, including other alkaloids, possess anti-inflammatory and antioxidant properties. Investigating this compound's potential in modulating inflammatory pathways or its role as a free radical scavenger could reveal new therapeutic applications.

Novel Target Identification: Employing unbiased screening approaches, such as phenotypic screening or chemoproteomics, could uncover previously unknown biological targets or pathways modulated by this compound, potentially leading to entirely new therapeutic indications.

Interactions with Cellular Signaling Networks: Detailed studies could explore how this compound influences various cellular signaling networks, such as those involved in cell proliferation, apoptosis, or immune responses, to understand its broader biological impact.

The future of this compound research lies in a multidisciplinary approach, integrating advanced computational tools with sophisticated synthetic and biological techniques to fully unlock its potential as a valuable chemical compound.

Q & A

Q. What experimental methodologies are recommended for the initial synthesis and characterization of Serratine?

this compound synthesis typically begins with multi-step organic reactions, such as catalytic cross-coupling or ring-closing metathesis. Characterization should include NMR (¹H/¹³C), mass spectrometry, and HPLC for purity validation. Detailed protocols must specify solvent systems, temperature controls, and catalyst ratios to ensure reproducibility. Experimental sections should avoid procedural redundancy while maintaining clarity for replication .

Q. How should researchers design controlled experiments to assess this compound’s stability under varying physicochemical conditions?

Stability studies require systematic testing of this compound under stressors like pH extremes, thermal gradients, and UV exposure. Use a fractional factorial design to isolate variables, with HPLC or spectrophotometry to quantify degradation products. Include negative controls (e.g., inert atmospheres) and triplicate trials to address variability .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound’s bioactivity assays?

Dose-response curves should employ nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC₅₀ values. Pair these with ANOVA for inter-group comparisons and post-hoc tests (e.g., Tukey’s) to validate significance. Ensure sample sizes are justified via power analysis to minimize Type I/II errors .

Q. How can researchers validate the specificity of this compound-target interactions in enzymatic or cellular assays?

Use competitive inhibition assays with known substrates/inhibitors and include knockout models (e.g., CRISPR-edited cells) to confirm target dependence. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provides kinetic binding data, while off-target profiling via proteome-wide screens reduces false positives .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise from bioavailability differences or metabolic instability. Address these by:

  • Conducting pharmacokinetic studies (e.g., plasma half-life, tissue distribution).
  • Modifying this compound’s formulation (e.g., liposomal encapsulation) to enhance delivery.
  • Validating in vitro models with human-derived cells or 3D organoids to better mimic in vivo conditions .

Q. How can computational modeling enhance the optimization of this compound’s derivative libraries?

Molecular docking (AutoDock, Schrödinger) predicts binding affinities to prioritize synthetic targets. QSAR models identify structural motifs correlating with activity, while MD simulations assess conformational dynamics. Validate predictions with parallel synthesis and high-throughput screening .

Q. What methodologies address batch-to-batch variability in this compound production during scale-up?

Implement quality-by-design (QbD) principles:

  • Define critical process parameters (CPPs) via design of experiments (DoE).
  • Use PAT (Process Analytical Technology) tools for real-time monitoring.
  • Apply multivariate analysis (e.g., PCA) to correlate raw material attributes with final product quality .

Q. How should researchers integrate omics data to elucidate this compound’s mechanism of action in complex biological systems?

Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map pathways affected by this compound. Use network pharmacology tools (Cytoscape, STRING) to identify hub targets and validate via siRNA knockdown or CRISPR interference .

Q. What frameworks are effective for reconciling conflicting results in this compound’s toxicity profiles across studies?

Perform meta-analyses to identify confounding variables (e.g., dosage regimes, model organisms). Re-evaluate experimental conditions using harmonized protocols (OECD guidelines) and apply Bradford Hill criteria to assess causality. Cross-validate findings with alternative assays (e.g., zebrafish embryotoxicity) .

Q. How can interdisciplinary approaches advance this compound’s application in non-traditional research domains?

Collaborate with material scientists to develop this compound-functionalized nanoparticles for targeted therapy. Partner with AI specialists to mine chemical databases for synergistic combinations. Publish negative results in open-access repositories to guide community-driven problem-solving .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.